Doxylamine-d5 Succinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

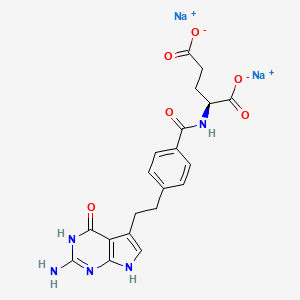

多虑平琥珀酸盐是一种第一代抗组胺药,通常用于治疗过敏、普通感冒和失眠症状。它也与吡哆醇(维生素 B6)联用治疗妊娠期间的恶心和呕吐。 多虑平琥珀酸盐以其镇静特性而闻名,使其成为一种受欢迎的非处方助眠药 .

作用机制

多虑平琥珀酸盐作为组胺 H1 受体的逆向激动剂,阻断组胺的作用,从而减轻过敏症状。它也具有抗胆碱能作用,意味着它可以阻断乙酰胆碱在毒蕈碱受体上的作用。 这种双重作用有助于其镇静和止吐作用 .

类似化合物:

苯海拉明: 另一种具有类似镇静作用的第一代抗组胺药。

多塞平: 一种具有抗组胺作用的三环抗抑郁药。

吡拉明: 一种第一代抗组胺药,用于治疗过敏和失眠

独特性: 多虑平琥珀酸盐在其强镇静作用和与吡哆醇联用治疗妊娠期间恶心的独特之处。 它作为助眠药的高效性和非处方药的可用性使其成为一种广泛使用的药物 .

生化分析

Biochemical Properties

Doxylamine (D5 succinate) plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This compound interacts with various biomolecules, including histamine and acetylcholine receptors. By binding to these receptors, doxylamine (D5 succinate) inhibits the action of histamine, thereby reducing allergic symptoms and inducing sedation .

Cellular Effects

Doxylamine (D5 succinate) affects various cell types and cellular processes. It influences cell function by blocking histamine H1 receptors, leading to decreased cell signaling through these pathways. This inhibition can alter gene expression and cellular metabolism, resulting in reduced allergic responses and increased sedation .

Molecular Mechanism

At the molecular level, doxylamine (D5 succinate) exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This binding inhibits the downstream signaling pathways associated with histamine, leading to reduced allergic symptoms and sedation. Additionally, doxylamine (D5 succinate) may interact with muscarinic acetylcholine receptors, contributing to its sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxylamine (D5 succinate) can change over time. The compound is relatively stable, but its degradation products may influence long-term cellular function. Studies have shown that doxylamine succinate maintains its efficacy over extended periods, although prolonged exposure can lead to tolerance and reduced effectiveness .

Dosage Effects in Animal Models

The effects of doxylamine (D5 succinate) vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and induces sedation without significant adverse effects. At higher doses, doxylamine (D5 succinate) can cause toxicity, including liver damage and altered metabolic processes. These effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

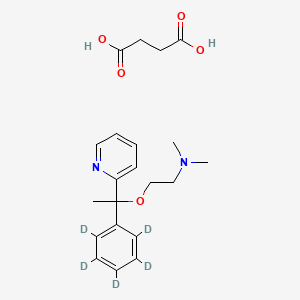

Doxylamine (D5 succinate) is metabolized through several pathways, including N-demethylation and side-chain oxidation. The primary metabolites include N-desmethyldoxylamine and didesmethyldoxylamine. These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of doxylamine (D5 succinate) .

Transport and Distribution

Within cells and tissues, doxylamine (D5 succinate) is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .

Subcellular Localization

Doxylamine (D5 succinate) localizes to various subcellular compartments, including the cytoplasm and cell membrane. Its activity is modulated by post-translational modifications and interactions with specific targeting signals. These factors influence the compound’s efficacy and duration of action within cells .

准备方法

合成路线和反应条件: 多虑平琥珀酸盐的合成涉及在有机溶剂中高温下将 2-吡啶基苯甲基甲醇与 2-二甲基氨基乙基氯盐酸盐反应。 该产物,N,N-二甲基-2-[1-苯基-1-(2-吡啶基)乙氧基]乙胺,然后与琥珀酸反应生成多虑平琥珀酸盐 .

工业生产方法: 在工业生产中,多虑平琥珀酸盐的合成遵循类似的路线,但针对大规模生产进行了优化。该工艺涉及将 2-吡啶基苯甲基甲醇溶解在有机溶剂中,在高温下与 2-二甲基氨基乙基氯盐酸盐反应,然后用琥珀酸生成琥珀酸盐。 最终产品通过冷却结晶获得 .

化学反应分析

反应类型: 多虑平琥珀酸盐会发生各种化学反应,包括:

氧化: 多虑平在某些条件下可以被氧化,导致形成降解产物。

还原: 还原反应不太常见,但在特定条件下会发生。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用如氢化铝锂等还原剂。

取代: 强亲核试剂如氢氧化钠可以促进取代反应.

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化会导致各种降解产物的形成,而取代反应会导致多虑平的不同取代衍生物 .

科学研究应用

多虑平琥珀酸盐具有广泛的科学研究应用:

化学: 它被用作研究抗组胺药及其与受体相互作用的模型化合物。

生物学: 多虑平被研究其对组胺受体的影响及其在过敏反应中的作用。

医学: 它广泛用于临床研究,以了解其在治疗失眠、过敏和妊娠期间恶心方面的疗效和安全性。

相似化合物的比较

Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

Doxepin: A tricyclic antidepressant with antihistamine effects.

Pyrilamine: A first-generation antihistamine used to treat allergies and insomnia

Uniqueness: Doxylamine succinate is unique in its combination of strong sedative effects and its use in combination with pyridoxine for treating nausea during pregnancy. Its high efficacy as a sleep aid and its availability over-the-counter make it a widely used medication .

属性

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

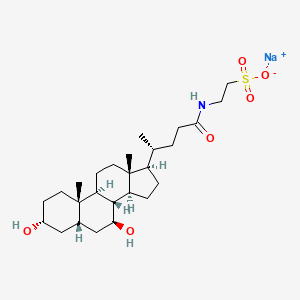

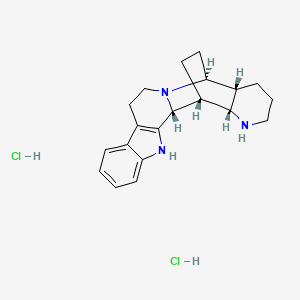

![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)

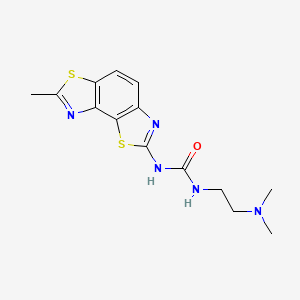

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)

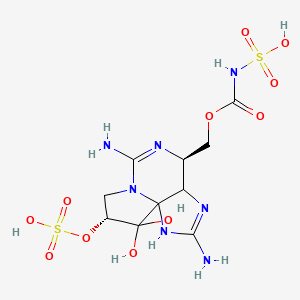

![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)